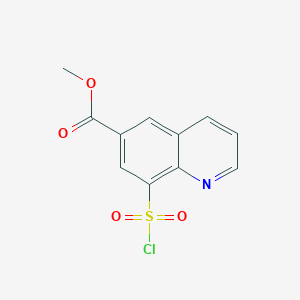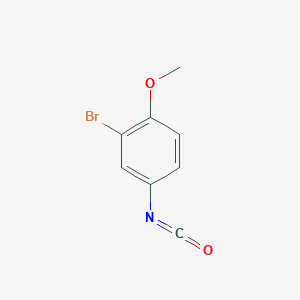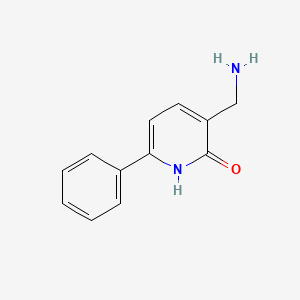
(1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride typically involves the reaction of cyclohexylamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis or catalytic hydrogenation. These methods allow for the efficient and large-scale production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl benzyl ketone, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed as a catalyst or reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar in structure but lacks the phenyl group.
Benzylamine: Contains a phenyl group but lacks the cyclohexyl group.
Phenylcyclohexane: Contains both cyclohexyl and phenyl groups but lacks the amine functionality.
Uniqueness: (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride is unique due to the presence of both cyclohexyl and phenyl groups attached to a central amine. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction of cyclohexanol with phenylmagnesium bromide to form 1-phenylcyclohexanol. The final step involves the conversion of 1-phenylcyclohexanol to (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride through a reductive amination reaction with formaldehyde and ammonium chloride.", "Starting Materials": [ "Cyclohexanone", "Phenylmagnesium bromide", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in ethanol", "Step 2: Reaction of cyclohexanol with phenylmagnesium bromide in diethyl ether to form 1-phenylcyclohexanol", "Step 3: Reductive amination of 1-phenylcyclohexanol with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride" ] } | |
CAS-Nummer |
32908-37-5 |
Molekularformel |
C13H20ClN |
Molekulargewicht |
225.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)


